molecular formula C11H12N2O2 B1350361 (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride CAS No. 270065-88-8

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B1350361
CAS No.: 270065-88-8
M. Wt: 204.22 g/mol
InChI Key: YXRYZOCXTPVLRS-JTQLQIEISA-N
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Description

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a cyanophenyl group, and a butanoic acid moiety. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as (S)-4-cyanophenylalanine.

    Protection of Amino Group: The amino group is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc).

    Formation of Butanoic Acid Moiety: The protected amino acid undergoes a series of reactions to introduce the butanoic acid moiety.

    Deprotection: The protecting group is removed to yield the free amino acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including:

    Batch Processing: This involves the sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Aminophenyl derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Cyanophenylalanine: A precursor in the synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride.

    (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid: A similar compound with a methoxy group instead of a cyano group.

    (S)-3-Amino-4-(4-fluorophenyl)butanoic acid: A fluorinated analog.

Uniqueness

This compound is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.

Properties

CAS No.

270065-88-8

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3S)-3-amino-4-(4-cyanophenyl)butanoic acid

InChI

InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1

InChI Key

YXRYZOCXTPVLRS-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N

SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C#N

Origin of Product

United States

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